molecular formula C23H17N5O3S B13741202 Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- CAS No. 103674-91-5

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-

Cat. No.: B13741202
CAS No.: 103674-91-5
M. Wt: 443.5 g/mol
InChI Key: GBSSQXZHYDHRBY-UHFFFAOYSA-N
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Description

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- is a complex organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen atoms. This particular compound is notable for its inclusion of a 1,2,4-triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- typically involves multi-step reactions. One common method includes the nitration of acridine derivatives followed by the introduction of the ethoxy group. The 1,2,4-triazole ring is then attached through a thiol linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For example, reduction of the nitro group can yield amino derivatives that may have different biological activities.

Scientific Research Applications

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This can inhibit the activity of enzymes like alpha-amylase and alpha-glucosidase, making it a potential therapeutic agent for managing diabetes . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives and triazole-containing molecules such as:

  • Acridine-9-carboxamide linked triazole
  • Quinazolinone-triazole
  • Xanthone-triazole
  • Thiazolo-triazole

Uniqueness

What sets Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- apart is its unique combination of functional groups that confer specific biological activities. The presence of both the acridine and triazole moieties allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

103674-91-5

Molecular Formula

C23H17N5O3S

Molecular Weight

443.5 g/mol

IUPAC Name

2-ethoxy-6-nitro-9-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acridine

InChI

InChI=1S/C23H17N5O3S/c1-2-31-16-9-11-19-18(13-16)21(17-10-8-15(28(29)30)12-20(17)24-19)32-23-25-22(26-27-23)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26,27)

InChI Key

GBSSQXZHYDHRBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C5=CC=CC=C5

Origin of Product

United States

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